({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine
Description
Properties
IUPAC Name |
1-(1-azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(2)7-8-5-9(6-8)3-4-10-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERYCOBURJEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC2(C1)CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by reductive amination to introduce the dimethylamine group . The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Route 1: Deprotonation and Nucleophilic Substitution
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Reagents : Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) as strong bases.
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Mechanism : Deprotonation of the spiro compound generates a nucleophilic intermediate, which undergoes substitution reactions with alkylating agents.
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Advantages : High regioselectivity and compatibility with sensitive functional groups.
Route 2: Hydroxide-Facilitated Alkylation
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Key Step : Reacts with alkylating agents (e.g., 3,3-bis(bromomethyl)oxetane) under basic conditions (NaOH in sulfolane).
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Optimization : Slow addition of reactants minimizes side reactions, achieving yields >90% and purity >99% .
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Scale-Up : Demonstrated at 100 g scale with 87% isolated yield .
Nucleophilic Substitution
The tertiary amine group participates in alkylation or acylation reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., BBMO) to form alkylated derivatives under basic conditions.
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Deprotonation : Strong bases (LDA/LiHMDS) deprotonate acidic hydrogen atoms, enabling subsequent nucleophilic attacks.
Spiro Ring Formation
The azaspiro[3.3]heptane core undergoes ring-opening and -closing reactions. For instance:
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Alkylation with BBMO : Forms 6-(aryl)azaspiro[3.3]heptane derivatives via hydroxide-facilitated cyclization .
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Ring Stability : The spiro structure enhances kinetic stability, reducing side reactions during synthesis.
Analytical Techniques
Drug Development
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Target : Vasopressin receptors implicated in neuropsychological disorders.
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Derivatives : Used as scaffolds for designing therapeutic agents targeting G-protein coupled receptors.
Tuberculosis Treatment
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Intermediate : Key precursor for TBI-223, an investigational antitubercular agent .
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Cost Efficiency : New synthetic routes reduce reliance on high-cost intermediates, improving scalability .
Research Findings and Challenges
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Optimization : Slow addition of reactants (e.g., in alkylation) minimizes side products like over-alkylation .
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Scalability : Demonstrated at 100 g scale with high purity (>99%), enabling industrial applications .
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Limitations : Unstable intermediates in traditional routes necessitate alternative methods (e.g., avoiding oxalate salts) .
Scientific Research Applications
Scientific Research Applications
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine has diverse applications in scientific research, including:
Medicinal Chemistry
The compound serves as a building block for synthesizing novel pharmaceuticals. Its structural features allow it to act as a bioisostere for piperidine, which is significant in developing new anesthetic agents and other therapeutic compounds.
Neuropharmacology
Research indicates that derivatives of this compound can interact with melanin-concentrating hormone receptors (MCHr1), contributing to drug discovery efforts targeting central nervous system disorders. For instance, one study highlighted the optimization of a series of MCHr1 antagonists that included spirocyclic structures similar to this compound, leading to promising candidates for clinical trials .
Enzyme Interaction Studies
The compound is utilized in studying enzyme interactions and protein binding mechanisms, providing insights into its pharmacodynamics and pharmacokinetics. Such studies are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: 2,6-Diazaspiro[3.3]heptane Derivatives
The European Patent Bulletin () describes 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-A][1,4]diazepine derivatives as vasopressin antagonists for neuropsychiatric disorders. Key differences include:
- Nitrogen Content: The diazaspiro[3.3]heptane core contains two nitrogen atoms (vs. This may enhance water solubility but reduce blood-brain barrier (BBB) penetration compared to the monocyclic analog .
- Substituents: The patent compound includes a fused triazolodiazepine group, enabling π-π stacking interactions with receptors, whereas the dimethylaminomethyl group in the target compound offers basicity (pKa ~8–10) for pH-dependent solubility and ionic interactions .
Functional Group Analogs: Dimethylamine Derivatives
lists simple dimethylamine-containing compounds like 4-dimethylaminoazobenzene (CAS 60-11-7). Comparisons include:
- Rigidity vs.
- Bioactivity: 4-Dimethylaminoazobenzene is a carcinogenic azo dye, whereas the spirocyclic dimethylamine derivative’s bioactivity remains unexplored but may align with CNS-targeted agents due to structural similarities to neuroactive scaffolds .
Building Block Derivatives: N-{1-Azaspiro[3.3]heptan-6-yl}carbamate
highlights N-{1-azaspiro[3.3]heptan-6-yl}carbamate (C₁₀H₁₄N₂O₂), a carbamate-protected analog. Key contrasts:
- Functional Group Reactivity : The carbamate group (–OCONH₂) is hydrolytically stable but less basic than the dimethylamine group, which can protonate under physiological conditions to enhance solubility and membrane permeability .
- Synthetic Utility : Carbamates are often used as intermediates in prodrug design, whereas the dimethylamine group in the target compound may serve as a direct pharmacophore or a linker for further derivatization .
Data Table: Structural and Functional Comparisons
Biological Activity
({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is a compound that has garnered attention in medicinal chemistry due to its structural similarity to piperidine, a common motif in drug design. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a spirocyclic structure that contributes to its unique pharmacological properties. The synthesis typically involves several steps, including:
- Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates.
- Reduction of β-lactams to yield the desired azaspiro compounds.
The synthetic route can be summarized as follows:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | Endocyclic alkenes with isocyanate | High |
| 2 | Reduction | Alane reduction of β-lactams | Variable |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as novel antibiotics .
Anticancer Activity
Studies have demonstrated that the compound can influence cancer cell lines by modulating apoptotic pathways. Specifically, it interacts with proteins such as MCL-1 and HSP70, which are involved in cell survival mechanisms. This interaction can potentially lead to enhanced apoptosis in cancer cells .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby inhibiting their activity. This can result in:
- Disruption of cell signaling pathways.
- Induction of apoptosis in cancerous cells.
- Modulation of immune responses.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of less than 10 µg/mL for several strains, highlighting its potential as an antibiotic agent .
Study 2: Cancer Cell Apoptosis
A study focused on neuroblastoma cells revealed that treatment with the compound led to a significant decrease in cell viability. Flow cytometry analysis showed increased levels of caspase activation, indicating the induction of apoptosis through mitochondrial pathways .
Q & A
Q. Analytical methods :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., residual triethylamine from synthesis) .
- ¹H/¹³C NMR : Key signals include the spirocyclic proton (δ 3.1–3.3 ppm, multiplet) and dimethylamine methyl groups (δ 2.2–2.4 ppm, singlet) .
- FT-IR : The absence of a carbonyl stretch (~1700 cm⁻¹) confirms complete lactam reduction .
Acceptance criteria : Purity ≥95% by HPLC; residual solvents (e.g., triethylamine) ≤0.1% per ICH guidelines .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for spirocyclic amines in CNS-targeted drug design?
Conflicting SAR data often arise from conformational flexibility of the spirocyclic core. For example, 1-azaspiro[3.3]heptane derivatives exhibit variable binding to vasopressin receptors depending on substituent stereochemistry.
Methodological solutions :
- Conformational analysis : Use X-ray crystallography or DFT calculations to map low-energy conformers .
- Bioisosteric replacement : Compare activity with 2-azaspiro[3.3]heptane or piperidine analogs to isolate steric/electronic effects .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical H-bond acceptors (e.g., dimethylamine nitrogen) .
Advanced: How can computational models predict the compound’s pharmacokinetic properties?
Q. In silico approaches :
- LogP calculation : The spirocyclic core reduces polarity (experimental LogP ~0.86), enhancing blood-brain barrier penetration .
- CYP450 metabolism prediction : The dimethylamine group is susceptible to N-oxidation; use MetaSite software to identify metabolic hotspots .
- Solubility modeling : Predict aqueous solubility via Hansen solubility parameters, accounting for the compound’s low dipole moment .
Advanced: What are the challenges in detecting degradation products during stability studies?
Q. Common degradation pathways :
- Oxidative N-demethylation : Forms primary amine byproducts under accelerated conditions (40°C/75% RH) .
- Hydrolysis : The azaspiro ring may open in acidic media (pH <3), generating linear amines .
Analytical mitigation : - Forced degradation studies : Expose the compound to H₂O₂ (oxidative), HCl (acidic), and NaOH (basic) stressors.
- LC-HRMS : Use high-resolution mass spectrometry to identify low-abundance degradants (e.g., m/z shifts corresponding to −14 Da for demethylation) .
Basic: What safety protocols are critical for handling dimethylamine-containing spirocycles?
Q. Hazard mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303/H313/H333 hazards) .
- Waste disposal : Segregate dimethylamine-containing waste for neutralization with acetic acid before incineration .
First aid : For skin exposure, wash with 1% acetic acid solution to neutralize residual amine .
Advanced: How does the spirocyclic scaffold influence electronic properties in QSAR studies?
The 1-azaspiro[3.3]heptane core imposes restricted rotation , stabilizing specific electronic states.
Experimental validation :
- Infrared spectroscopy : Measure carbonyl frequencies (νCO) of analogs to correlate electronic effects (σR substituent constants) with bioactivity .
- Hammett analysis : Linear correlations between νCO and local anesthetic activity (R² >0.85) validate the dimethylamine group’s electron-donating role .
Basic: What chromatographic systems are optimal for separating enantiomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
